(5-Chlorobenzo[b]thiophen-3-yl)boronic acid
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Overview
Description
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid is a boronic acid derivative that contains a thiophene ring substituted with a chlorine atom at the 5-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzo[b]thiophen-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or other suitable bases
Solvent: Tetrahydrofuran (THF), toluene, or other organic solvents
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion to corresponding alcohols or ketones under oxidative conditions.
Reduction: Reduction of the boronic acid group to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe or therapeutic agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of (5-Chlorobenzo[b]thiophen-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorobenzo[b]thiophen-3-yl)methylboronic acid
- 5-Chloro-3-pyridineboronic acid
- 3-Thienylboronic acid
Uniqueness
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1450835-26-3 |
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Molecular Formula |
C8H6BClO2S |
Molecular Weight |
212.46 g/mol |
IUPAC Name |
(5-chloro-1-benzothiophen-3-yl)boronic acid |
InChI |
InChI=1S/C8H6BClO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,11-12H |
InChI Key |
XRPLGKUZDQHANA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC2=C1C=C(C=C2)Cl)(O)O |
Origin of Product |
United States |
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